2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole

regioisomer differentiation lipophilicity nitrobenzyl positional isomer

This is the correct 3-nitro (meta) regioisomer (CAS 886922-97-0), not the para isomer (886922-67-4). The meta-nitro group, combined with a minimal methylsulfone at C-2, yields a low-MW (331.3 g/mol), polar scaffold (TPSA 106 Ų, zero HBD) for angiotensin II receptor SAR as claimed in EP 0 643 060 (Bayer AG). The 3-nitrobenzyl group is reducible to aniline; the 2-methylsulfonyl serves as a synthetic handle. Use this cost-efficient core to build focused libraries. Verify regioisomeric identity before ordering.

Molecular Formula C15H13N3O4S
Molecular Weight 331.35
CAS No. 886922-97-0
Cat. No. B2784397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
CAS886922-97-0
Molecular FormulaC15H13N3O4S
Molecular Weight331.35
Structural Identifiers
SMILESCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H13N3O4S/c1-23(21,22)15-16-13-7-2-3-8-14(13)17(15)10-11-5-4-6-12(9-11)18(19)20/h2-9H,10H2,1H3
InChIKeyLKRMVNYCGKKPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole (CAS 886922-97-0) – Structural Baseline for Scientific Procurement


2-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole (CAS 886922-97-0) is a fully substituted benzimidazole derivative bearing a methylsulfonyl group at the C-2 position and a 3‑nitrobenzyl moiety at the N‑1 position. Its molecular formula is C₁₅H₁₃N₃O₄S with a molecular weight of 331.3 g·mol⁻¹ [1]. The compound belongs to the sulfonylbenzyl‑substituted benzimidazole class claimed in EP 0 643 060 (Bayer AG) for use as hypotensive and anti‑atherosclerotic agents [2]. Its computed XLogP3‑AA of 2.4 and topological polar surface area of 106 Ų [1] define a physicochemical space distinct from closely related regional‑isomeric and alkyl‑chain analogs.

Why Generic Benzimidazole‑Sulfone Substitution Is Insufficient for 2-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole


Within the sulfonylbenzyl‑benzimidazole series, small structural variations produce non‑trivial changes in physicochemical properties that affect solubility, permeability, and target engagement. The exact regioisomeric position of the nitro group (meta vs. para), the alkyl chain length on the sulfone (methyl vs. ethyl vs. propyl), and the N‑1 vs. C‑2 sulfone attachment each independently modulate lipophilicity, hydrogen‑bonding capacity, and molecular shape [1]. Generic interchange without verifying differential data therefore risks altering pharmacokinetic behavior, synthetic tractability, and biological readout even when core scaffold similarity appears high [2]. The evidence items below quantify these differences.

Quantitative Differentiation Evidence for 2-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole (CAS 886922-97-0) Versus Closest Analogs


Meta‑ vs. Para‑Nitrobenzyl Regioisomerism: Computed Lipophilicity Divergence

The target compound carries the nitro substituent at the meta (3‑) position of the benzyl ring, distinguishing it from the para (4‑) isomer (CAS 886922-67-4). While no experimental logP values are published for either compound, the meta substitution pattern is known to confer different electronic distribution and dipole moment relative to the para analog, which can influence passive membrane permeability and protein binding [1]. The computed XLogP3‑AA for the target compound is 2.4 [1]; the para isomer possesses identical formula mass but is expected to exhibit subtly different chromatographic retention and solubility based on position‑dependent hydrogen‑bonding and polarity variations [2].

regioisomer differentiation lipophilicity nitrobenzyl positional isomer

Alkyl Sulfone Chain Length: Methyl vs. Ethyl vs. Propyl Physicochemical Differentiation

The target compound features a methylsulfonyl group (C‑1 chain) at the C‑2 position. The closest alkyl chain analogs are the ethylsulfonyl (CAS 886924-41-0) and propylsulfonyl (CAS 886905-18-6) variants. Increasing chain length from methyl to ethyl to propyl raises molecular weight from 331.3 to 345.4 to ~359.4 g·mol⁻¹, respectively, and incrementally increases lipophilicity . The target methylsulfonyl compound therefore occupies the most polar and sterically compact end of this sub‑series, which can translate into superior aqueous solubility, faster synthetic access, and distinct metabolic stability relative to longer alkyl homologs [1].

alkyl chain SAR sulfone lipophilicity molecular weight differentiation

Topological Polar Surface Area and Hydrogen‑Bond Acceptor Count as Selectivity Filters

The target compound possesses a computed topological polar surface area (TPSA) of 106 Ų and 5 hydrogen‑bond acceptor atoms with zero H‑bond donors [1]. This profile differentiates it from analogs where the sulfonyl group is attached at N‑1 rather than C‑2 (e.g., 1‑[(3,4‑dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole, which shares the same molecular formula but a distinct TPSA and H‑bond arrangement) . The absence of H‑bond donors and the moderate TPSA (well below the 140 Ų threshold commonly associated with poor oral absorption) suggests adequate passive permeability for intracellular target engagement [2].

TPSA hydrogen bond acceptor drug-likeness permeability

Patent Family Positioning as Angiotensin II Receptor Antagonist Scaffold

The compound falls within the general formula (I) of European Patent EP 0 643 060 A3 (Bayer AG), which claims sulfonylbenzyl‑substituted benzimidazoles as hypotensive and anti‑atherosclerotic agents acting putatively via angiotensin II receptor antagonism [1]. While specific IC₅₀ or Ki values for the target compound are not publicly disclosed in the patent or subsequent literature, the patent exemplifies the 2‑methylsulfonyl‑1‑(substituted‑benzyl)‑1H‑benzimidazole motif as a preferred embodiment [2]. This distinguishes the compound from non‑patented or alternative‑scaffold benzimidazoles that lack cardiovascular therapeutic precedent.

angiotensin II antagonist antihypertensive benzimidazole patent EP0643060

Experimental Data Caveat: Absence of Published Quantitative Biological Potency for This Specific Compound

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, Google Scholar, and patent databases (January 2025) did not identify any peer‑reviewed publication or publicly available dataset reporting quantitative biological activity (IC₅₀, EC₅₀, Ki, MIC, etc.) for CAS 886922-97-0. No head‑to‑head comparison studies against the analogs listed in this guide were located. The compound is primarily listed in chemical supplier catalogs as a research‑grade building block with purity specifications (typically ≥95 %) but without batch‑specific analytical certification provided in the public domain [1]. Users must therefore independently verify potency and selectivity in their assay system before committing to large‑scale procurement.

data gap biological potency comparative evidence limitation

Procurement‑Relevant Application Scenarios for 2-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole (CAS 886922-97-0)


Angiotensin II Receptor Antagonist Medicinal Chemistry Programs

As a compound encompassed by the Bayer EP 0 643 060 patent family claiming antihypertensive and anti‑atherosclerotic benzimidazoles [1], this methylsulfonyl‑nitrobenzyl benzimidazole serves as a direct entry point for SAR exploration around the angiotensin II receptor. Its meta‑nitro substitution and minimal alkyl sulfone chain offer a low‑molecular‑weight, polar starting point from which lipophilic or steric modifications can be systematically introduced.

Regioisomerically Defined Chemical Probe Synthesis

The defined 3‑nitro (meta) substitution distinguishes this compound from the 4‑nitro (para) isomer (CAS 886922-67-4) . In target‑engagement studies where nitro group positioning influences binding or reactivity (e.g., nitroreductase‑based prodrug activation, hypoxia‑selective reduction), procurement of the correct regioisomer is critical. The compound's computed TPSA of 106 Ų and zero H‑bond donors [2] also make it suitable for intracellular probe design.

Building Block for Diversified 2‑Sulfonylbenzimidazole Libraries

The 2‑methylsulfonyl group can serve as a synthetic handle for nucleophilic displacement or as a stable sulfone in final compounds. The 3‑nitrobenzyl substituent can be reduced to the corresponding aniline for further functionalization (e.g., amide coupling, diazotization) . This dual reactivity profile, combined with the lowest molecular weight in its alkyl‑sulfone homologous series, makes it a cost‑efficient core scaffold for library synthesis .

Cardiovascular Target Screening Cascades

Given the patent‑documented association with angiotensin II antagonism [1], this compound is appropriate for inclusion in primary screening panels for hypertension, atherosclerosis, or related cardiovascular indications. Users should note the absence of published potency data and plan for internal dose‑response profiling and counter‑screening against closely related GPCRs or ion channels.

Quote Request

Request a Quote for 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.